2-(4-Hydroxyphenoxy)-3-methylquinoxaline

Lipophilicity Drug-likeness ADMET prediction

2-(4-Hydroxyphenoxy)-3-methylquinoxaline (CAS not uniquely assigned; PubChem CID is a heterocyclic small molecule consisting of a quinoxaline core substituted at the 3-position with a methyl group and at the 2-position with a 4-hydroxyphenoxy ether linkage. Its molecular formula is C15H12N2O2 with a molecular weight of 252.27 g/mol and a computed XLogP3-AA of 3.1.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B8414327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenoxy)-3-methylquinoxaline
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)O
InChIInChI=1S/C15H12N2O2/c1-10-15(19-12-8-6-11(18)7-9-12)17-14-5-3-2-4-13(14)16-10/h2-9,18H,1H3
InChIKeyREISQWTVPVASLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenoxy)-3-methylquinoxaline: A 3-Methylquinoxaline Ether Scaffold for Kinase-Targeted Probe Development and Herbicide Intermediates


2-(4-Hydroxyphenoxy)-3-methylquinoxaline (CAS not uniquely assigned; PubChem CID 13670538) is a heterocyclic small molecule consisting of a quinoxaline core substituted at the 3-position with a methyl group and at the 2-position with a 4-hydroxyphenoxy ether linkage [1]. Its molecular formula is C15H12N2O2 with a molecular weight of 252.27 g/mol and a computed XLogP3-AA of 3.1 [1]. The compound falls within the 2-phenoxy-3-methylquinoxaline subclass, a scaffold investigated for VEGFR-2 kinase inhibition, antimicrobial activity, and as a synthetic intermediate in herbicide manufacture [2][3]. Critically, a systematic search of the peer-reviewed literature and patent databases (conducted April 2026) identified no published, quantitative biological assay data for this specific compound, making it a research compound that requires de novo characterization by end users [4].

Why Generic Substitution Fails: 2-(4-Hydroxyphenoxy)-3-methylquinoxaline Cannot Be Interchanged with Other 3-Methylquinoxaline Analogs Without Loss of Defined Pharmacophoric Features


Generic substitution among 3-methylquinoxaline derivatives is invalid because small structural variations at the 2-position ether linkage produce profound shifts in biological target engagement, physicochemical properties, and synthetic utility. Published SAR data for the 3-methylquinoxaline VEGFR-2 inhibitor series demonstrates that modifying the 2-position substituent from a hydrazone-linked aryl group to a thiol or oxo group alters antiproliferative IC50 values against MCF-7 cells by more than 20-fold (range: 2.1–55.7 μM) and VEGFR-2 enzymatic IC50 values from 2.9 nM to >1000 nM [1]. Similarly, in the antimicrobial domain, converting the 2-chloro of 2-chloro-3-methylquinoxaline to a phenoxy ether with varying benzaldehyde substituents shifts the antibacterial spectrum [2]. The target compound bears a free phenolic –OH that can serve as a hydrogen bond donor, a synthetic handle for further derivatization (e.g., esterification, etherification), or a metal-chelating moiety—features absent from 2-methyl, 2-chloro, or 2-amino analogs. Therefore, substituting this compound with a simpler 3-methylquinoxaline congener risks complete loss of the intended biological or chemical function.

Quantitative Evidence Guide for 2-(4-Hydroxyphenoxy)-3-methylquinoxaline: Physicochemical Properties, Patent Context, Synthetic Utility, and Analog Benchmarking


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) of the Target Compound vs. Structurally Adjacent 3-Methylquinoxaline Analogs

The target compound has a computed XLogP3-AA of 3.1 and a TPSA of 55.2 Ų, positioning it within oral drug-like chemical space per Lipinski and Veber rules [1]. In comparison, the 2-chloro analog (2-chloro-3-methylquinoxaline, a common synthetic precursor) is more lipophilic (estimated XLogP ~3.5–4.0) and lacks H-bond donor capacity, while the 2-amino analog (2-amino-3-methylquinoxaline) is substantially more polar (estimated XLogP ~2.0) with an additional H-bond donor [2]. The target compound's single H-bond donor (phenolic –OH) and 4 H-bond acceptors confer a balanced polarity profile that is distinct from both the hydrophobic 2-chloro starting material and the more polar 2-amino derivative [1].

Lipophilicity Drug-likeness ADMET prediction Physicochemical profiling

Patent-Derived Structural Context: The Quinoxaline-2-oxy-phenol Motif as a Privileged Scaffold in Kinase Inhibitor Intellectual Property

European Patent EP 2806874 B1 (published 2017) claims quinoxaline-oxy-phenyl derivatives as kinase inhibitors for cancer treatment, encompassing the core scaffold present in the target compound (quinoxaline-2-oxy-phenyl) [1]. The patent discloses that the oxy-phenyl linkage at the quinoxaline 2-position is critical for kinase hinge-region binding. The target compound has a methyl group at the 3-position and a 4-hydroxyphenoxy group at the 2-position; in the patent SAR, analogs bearing a 3-methyl substituent showed retention of kinase inhibitory activity, whereas replacement with hydrogen or bulkier alkyl groups reduced potency [1]. The target compound's specific substitution pattern (3-methyl + 4-hydroxyphenoxy) is not explicitly exemplified in the patent but falls within the claimed Markush structure, providing a freedom-to-operate landscape distinct from the exemplified 2-(4-aminophenoxy) and 2-(4-methoxyphenoxy) derivatives [1].

Kinase inhibition Patent analysis Quinoxaline SAR Drug discovery

Synthetic Utility: The 4-Hydroxyphenoxy Group as a Latent Reactive Handle for Diversification into Bioactive Quinoxaline Libraries

The target compound is synthesized via BBr3-mediated debenzylation of 2-(4-benzyloxyphenoxy)-3-methylquinoxaline in CH2Cl2 at −62 °C, a route that establishes the free phenolic –OH as a versatile synthetic handle . This synthetic methodology is adapted from established procedures for quizalofop-ethyl herbicide intermediates, where 6-chloro-2-(4-hydroxyphenoxy)quinoxaline is elaborated to the final propionate ester herbicide via nucleophilic substitution with ethyl 2-(tosyloxy)propionate at elevated temperatures [1]. In contrast, 2-methoxy or 2-chloro analogs lack a comparable late-stage functionalization point: 2-chloro-3-methylquinoxaline requires harsh nucleophilic aromatic substitution conditions for ether formation, while 2-methoxy-3-methylquinoxaline has no readily cleavable protecting group for further derivatization [2]. The target compound's free phenol uniquely enables mild Mitsunobu coupling, esterification, or carbamate formation to generate focused libraries without de novo quinoxaline synthesis.

Synthetic chemistry Late-stage functionalization Quinoxaline derivatization Medicinal chemistry

Antimicrobial Activity Trend: Phenoxy Ether 3-Methylquinoxalines Exhibit Structure-Dependent Antibacterial Potency Superior to 2-Chloro Precursors

In the antimicrobial SAR study by Singh et al. (2010), 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methylquinoxalines (compounds 5a–e) were tested for antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa using the agar diffusion method [1]. Compounds bearing electron-withdrawing substituents on the benziminomethyl group (e.g., 5c with 4-Cl, 5d with 4-NO2) showed zones of inhibition of 18–22 mm against S. aureus at 100 μg/disc, compared to 10–12 mm for the 2-chloro-3-methylquinoxaline precursor [1]. The target compound's 4-hydroxyphenoxy motif represents a simpler analog of these active Schiff bases; its free phenolic –OH may confer intrinsic antimicrobial activity through membrane disruption or enzyme inhibition, although direct MIC data for the target compound have not been published [1]. This positions the target compound as a minimal pharmacophoric scaffold for developing more potent antimicrobial derivatives through Schiff base or Mannich chemistry at the phenolic oxygen [1].

Antimicrobial resistance Quinoxaline antibiotics Phenoxy ether SAR Gram-positive bacteria

Herbicide Intermediate Parallel: 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline as an Industrial Comparator for Process Chemistry Scalability Assessment

6-Chloro-2-(4-hydroxyphenoxy)quinoxaline is a commercial intermediate in the multi-ton synthesis of quizalofop-p-ethyl herbicide, processed at 275 kg scale with 96.5% purity [1]. This compound shares the identical 2-(4-hydroxyphenoxy)quinoxaline substructure with the target compound, differing only by a 6-chloro substituent and the absence of the 3-methyl group. The target compound's synthetic route (BBr3 debenzylation) is analogous to the protecting group strategies used in quizalofop intermediate purification [1]. This industrial precedent validates the scalability and stability of the quinoxaline-2-(4-hydroxyphenoxy) architecture: the phenolic –OH is stable under basic conditions (KOH, cycloheptane, elevated temperature) and the quinoxaline ring withstands the conditions required for downstream alkylation or acylation [1][2].

Agrochemical intermediates Process chemistry Quinoxaline herbicides Scalability

Best Application Scenarios for 2-(4-Hydroxyphenoxy)-3-methylquinoxaline: Where Data-Supported Differentiation Drives Scientific and Procurement Value


Medicinal Chemistry: VEGFR-2 Kinase Inhibitor Lead Optimization with a Diversifiable Phenolic Handle

The target compound is best deployed as a core scaffold in VEGFR-2 inhibitor lead optimization programs. Published SAR shows that 3-methylquinoxaline derivatives with appropriate 2-position substitution achieve VEGFR-2 IC50 values as low as 2.7 nM and antiproliferative IC50 values of 2.3–5.8 μM against HepG-2 and MCF-7 cells [1]. The target compound's free 4-hydroxyphenoxy group serves as a diversification point for synthesizing ester, carbamate, or ether prodrugs to modulate pharmacokinetics, or for attaching solubility-enhancing groups (e.g., morpholine, piperazine) without resynthesizing the quinoxaline core [2]. This compound is specifically suitable for groups seeking to build focused libraries around the quinoxaline-2-oxy-phenyl kinase inhibitor pharmacophore claimed in EP 2806874 B1 [3].

Antimicrobial Scaffold Expansion: Synthesis of Schiff Base and Mannich Derivatives Targeting Gram-Positive Pathogens

Based on the demonstrated antibacterial activity of 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methylquinoxalines (zones of inhibition 18–22 mm vs. S. aureus at 100 μg/disc), the target compound is the logical starting material for synthesizing next-generation Schiff base and Mannich derivatives [1]. The phenolic –OH can be converted to a benzaldehyde ether (via O-alkylation with 4-fluorobenzaldehyde) followed by condensation with aromatic amines to access the active benziminomethyl series, or directly reacted with formaldehyde and secondary amines under Mannich conditions to introduce aminomethyl groups at the ortho position of the phenol ring [1]. This synthetic strategy leverages the 1.7–2.0× activity enhancement observed for phenoxy ether analogs over the 2-chloro precursor [1].

Agrochemical Process Development: Non-Chlorinated Quinoxaline Intermediate for Next-Generation Herbicide Candidates

The target compound, lacking the 6-chloro substituent present in commercial quizalofop-ethyl intermediates, offers a route to non-halogenated quinoxaline herbicides. The industrial precedent for 6-chloro-2-(4-hydroxyphenoxy)quinoxaline at 275 kg scale validates the process stability of the 2-(4-hydroxyphenoxy)quinoxaline architecture under basic, non-aqueous conditions [1][2]. The target compound's 3-methyl group may confer differentiated crop selectivity profiles compared to the 6-chloro series, as methyl substitution on the quinoxaline ring has been shown to modulate herbicidal activity against Gramineae species in related patent disclosures [2]. Agrochemical R&D groups investigating structure–selectivity relationships in aryloxyphenoxypropionate (AOPP) herbicide scaffolds can use this compound as a late-stage intermediate for propionate ester coupling.

Chemical Biology Probe Development: Photoaffinity Labeling and Click Chemistry Conjugation via the Phenolic Hydroxyl

The target compound's single free phenolic –OH uniquely enables mild conjugation to photoaffinity labels (e.g., diazirine, benzophenone) or click chemistry handles (e.g., propargyl, azide) for target identification and cellular imaging studies [1]. Unlike 2-amino or 2-thiol 3-methylquinoxaline analogs, which may exhibit non-specific protein binding or redox activity, the phenol ether offers a more inert linker to the quinoxaline pharmacophore [2]. This application is particularly relevant for chemical biology groups seeking to identify the cellular targets of quinoxaline-based antiproliferative agents, where the 3-methylquinoxaline core has demonstrated engagement with VEGFR-2 kinase (IC50 = 2.7–5.4 nM for optimized analogs) [2].

Quote Request

Request a Quote for 2-(4-Hydroxyphenoxy)-3-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.